Cas no 5411-61-0 (4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one)

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a versatile compound with a complex structure. It offers excellent stability and is suitable for various chemical transformations. This compound is particularly valued for its unique aromatic properties and potential in organic synthesis, making it a valuable tool for researchers in the field of chemistry.
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one structure
5411-61-0 structure
Product name:4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
CAS No:5411-61-0
MF:C10H9BrO2
MW:241.081262350082
MDL:MFCD10565602
CID:843667
PubChem ID:223379

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
    • 4-bromo-7-methoxy-1-indanone
    • 4-Bromo-7-methoxy-indan-1-one
    • 4-Bromo-7-methoxyindanone
    • 4-Brom-7-methoxy-1-indanon
    • 4-Brom-7-methoxy-indan-1-on
    • 4-bromo-7-methoxyindan-1-one
    • AC1L5CII
    • AC1Q25JQ
    • NSC10995
    • PubChem12384
    • 4-Bromo-2,3-dihydro-7-methoxy-1H-inden-1-one
    • NSC 10995
    • MLS000737935
    • SCHEMBL9036025
    • A829970
    • SY019561
    • DTXSID90278998
    • 4-Bromo-7-methoxy-1-indanone;4-bromo-7-methoxy-2,3-dihydroinden-1-one
    • CHEMBL1587688
    • 4-broMo-2,3-dihydro-7-Methoxyinden-1-one
    • MFCD10565602
    • FT-0702721
    • SMR000528094
    • CS-0140242
    • EN300-3080764
    • AM806853
    • 4-bromo-7-methoxy-2,3-dihydro-inden-1-one
    • OJDMKCLDADYDRL-UHFFFAOYSA-N
    • GEO-03677
    • Z1269142287
    • 4-Bromo-7-methoxy-1-indanone, 97%
    • HMS2885B11
    • NSC-10995
    • 5411-61-0
    • AS-39946
    • AKOS015904182
    • 4-bromo-7-methoxy-2,3-dihydroinden-1-one
    • DB-071794
    • MDL: MFCD10565602
    • Inchi: 1S/C10H9BrO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
    • InChI Key: OJDMKCLDADYDRL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C(CCC=21)=O)OC

Computed Properties

  • Exact Mass: 239.97857
  • Monoisotopic Mass: 239.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.553
  • Melting Point: 134-138 °C
  • Boiling Point: 369 ºC
  • Flash Point: 177 ºC
  • Refractive Index: 1.597
  • PSA: 26.3
  • LogP: 2.58660

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3080764-0.05g
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
5411-61-0 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-3080764-1g
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
5411-61-0 90%
1g
$0.0 2023-09-05
Enamine
EN300-3080764-1.0g
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
5411-61-0 95.0%
1.0g
$79.0 2025-03-21
abcr
AB291241-250 mg
4-Bromo-7-methoxy-1-indanone; .
5411-61-0
250 mg
€104.20 2023-07-20
abcr
AB291241-
4-Bromo-7-methoxy-1-indanone; .
5411-61-0
€102.40 2023-01-24
Enamine
EN300-3080764-0.5g
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
5411-61-0 95.0%
0.5g
$61.0 2025-03-21
Chemenu
CM244064-5g
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
5411-61-0 95%
5g
$*** 2023-03-30
Parkway Scientific
YB-269-3g
4-Bromo-7-methoxyindan-1-one
5411-61-0 > 95%
3g
$95 2024-05-21
Parkway Scientific
YB-269-1g
4-Bromo-7-methoxyindan-1-one
5411-61-0 > 95%
1g
$45 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
736937-1G
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
5411-61-0
1g
¥824.38 2023-11-25

Additional information on 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Introduction to 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 5411-61-0)

4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, identified by its Chemical Abstracts Service (CAS) number 5411-61-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic ketone features a brominated indene core substituted with a methoxy group, making it a versatile intermediate for the development of biologically active molecules. Its unique structural framework has garnered attention due to its potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.

The molecular structure of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one consists of a fused benzene and cyclopentane ring system, with the presence of a bromine atom at the 4-position and a methoxy group at the 7-position. This configuration imparts distinct electronic and steric properties that influence its reactivity and functionality. The compound’s solubility profile and stability under various conditions further enhance its utility as a building block in synthetic chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of indene derivatives. Studies have demonstrated that modifications in the indene scaffold can lead to compounds with significant biological activity. For instance, derivatives of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one have been investigated for their role in modulating enzyme activity and interacting with biological targets. The bromine substituent, in particular, serves as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.

One of the most compelling aspects of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. By leveraging the reactivity of the bromine atom and the electron-withdrawing effect of the carbonyl group, researchers have developed strategies to create kinase inhibitors with high selectivity and potency. The methoxy group at the 7-position also contributes to fine-tuning the pharmacokinetic properties of these inhibitors.

Moreover, 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one has found utility in the development of antimicrobial agents. The indene core exhibits inherent antimicrobial properties, which can be enhanced by strategic functionalization. Recent studies have shown that derivatives of this compound exhibit activity against resistant bacterial strains, making them promising candidates for novel antibiotics. The ability to modify both the bromine and methoxy positions allows for systematic exploration of structure-activity relationships (SAR), leading to optimized antimicrobial efficacy.

The synthetic accessibility of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is another factor contributing to its widespread use. It can be readily prepared through established synthetic routes involving cyclization reactions and halogenation processes. This ease of preparation makes it an attractive starting material for both academic research laboratories and industrial pharmaceutical companies engaged in drug discovery programs.

Advances in computational chemistry have further accelerated the exploration of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one derivatives. Molecular modeling studies have provided insights into how structural modifications influence binding affinity to biological targets. These predictions have guided experimental efforts, leading to more efficient synthetic strategies and faster identification of lead compounds. The integration of experimental data with computational methods has become indispensable in modern drug discovery pipelines.

The role of 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one in material science is also emerging as an area of interest. Its aromatic nature and ability to participate in π-stacking interactions make it a candidate for applications in organic electronics and supramolecular chemistry. Researchers are exploring its potential as a component in organic light-emitting diodes (OLEDs) and as a ligand in coordination complexes with catalytic properties.

In conclusion, 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 5411-61-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases while also serving as a valuable tool in synthetic chemistry research. As our understanding of its reactivity and biological profile continues to evolve, it is likely that this compound will remain at the forefront of scientific investigation for years to come.

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Amadis Chemical Company Limited
(CAS:5411-61-0)4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
A829970
Purity:99%/99%
Quantity:5g/25g
Price ($):182.0/546.0